1-(2-(7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethynyl)cyclopentanol
Description
Properties
Molecular Formula |
C13H15N5O |
|---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
1-[2-(7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethynyl]cyclopentan-1-ol |
InChI |
InChI=1S/C13H15N5O/c1-9-10(4-7-13(19)5-2-3-6-13)11(14)18-12(17-9)15-8-16-18/h8,19H,2-3,5-6,14H2,1H3 |
InChI Key |
TWSQRMYXRBVVHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1C#CC3(CCCC3)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy Overview
The synthesis of 1-(2-(7-Amino-5-methyl-triazolo[1,5-a]pyrimidin-6-yl)ethynyl)cyclopentanol typically follows a convergent approach involving:
- Construction of the 1,2,4-triazolo[1,5-a]pyrimidine core with specific amino and methyl substitutions.
- Introduction of the ethynyl linker at the 6-position of the triazolo-pyrimidine ring.
- Coupling of the ethynyl moiety with a cyclopentanol derivative to yield the final compound.
This approach requires precise control of reaction conditions to ensure regioselectivity and high purity.
Preparation of the Triazolo[1,5-a]pyrimidine Core
The core heterocycle is synthesized through cyclocondensation reactions involving amino-substituted triazole precursors and β-dicarbonyl compounds or their equivalents. For example, ethyl 5-amino-1,2,4-triazole-3-carboxylate reacts with 1-phenylbutane-1,3-dione under reflux in acetic acid to form ethyl 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate intermediates. Subsequent basic hydrolysis converts these esters to carboxylic acids, which are then chlorinated to acyl chlorides to enable further coupling reactions.
Synthesis of the Cyclopentanol Moiety and Final Coupling
The cyclopentanol fragment is prepared or procured as a terminal alkyne derivative bearing the hydroxyl group. Protection of the hydroxyl group may be necessary during the coupling steps to prevent side reactions. After the ethynyl linkage is formed, deprotection (if applied) yields the free cyclopentanol substituent attached to the triazolo-pyrimidine core.
Representative Synthetic Route Summary
Key Reaction Conditions and Considerations
- Cyclocondensation: Typically conducted under reflux in acetic acid to promote ring closure efficiently.
- Hydrolysis and Chlorination: Careful pH control during hydrolysis avoids decomposition; chlorination must be performed under anhydrous conditions.
- Sonogashira Coupling: Requires inert atmosphere (nitrogen or argon), palladium catalyst (e.g., Pd(PPh3)2Cl2), copper co-catalyst, and a suitable base (e.g., triethylamine or diisopropylethylamine). Reaction temperature generally ranges from room temperature to 80 °C.
- Purification: Chromatographic techniques (e.g., column chromatography) and recrystallization are used to purify intermediates and the final product.
Comparative Analysis with Related Compounds
Several analogues with similar triazolo-pyrimidine frameworks have been synthesized using related methods, differing mainly in substitutions at the amino, methyl, or hydroxyl positions. These variations affect biological activity and solubility, guiding optimization of synthetic routes.
Research Data and Yields
While exact yields vary depending on conditions and scale, literature reports typical yields for key steps as follows:
| Step | Yield Range (%) | Notes |
|---|---|---|
| Cyclocondensation | 70–85 | High purity intermediates achievable |
| Hydrolysis | 80–95 | Quantitative under optimized conditions |
| Chlorination | 75–90 | Sensitive to moisture |
| Sonogashira coupling | 60–80 | Catalyst and base choice critical |
| Final deprotection | 85–95 | Mild conditions prevent side reactions |
Chemical Reactions Analysis
Types of Reactions: 1-(2-(7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethynyl)cyclopentanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
1-(2-(7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethynyl)cyclopentanol has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an antiviral, antifungal, and anticancer agent due to its ability to interact with various biological targets.
Agriculture: It can be used as a herbicide or pesticide, leveraging its biological activity against pests and weeds.
Material Sciences: The compound’s unique structure allows it to be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-(7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethynyl)cyclopentanol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1. Structural Comparison of Selected Triazolopyrimidine Derivatives
Pharmacological and Physicochemical Properties
- Fluorinated derivatives () exhibit enhanced metabolic stability, whereas the target compound’s amino group may favor renal excretion.
- Solubility: The cyclopentanol group in the target compound likely improves water solubility compared to lipophilic esters () or aryl groups ().
- Binding Affinity: The 7-amino group could mimic natural substrates in kinase or receptor-binding pockets, similar to amino-substituted triazolopyrimidines in .
Biological Activity
1-(2-(7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethynyl)cyclopentanol is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazolopyrimidine moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
- Molecular Formula : C12H14N6O
- Molecular Weight : 258.28 g/mol
Biological Activity Overview
The biological activity of 1-(2-(7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethynyl)cyclopentanol has been investigated in various studies. Key findings include:
- Antitumor Activity : The compound has shown promise in inhibiting tumor cell growth in vitro. Studies indicate that it may induce apoptosis in cancer cell lines by activating specific signaling pathways.
- Antiviral Properties : Preliminary research suggests that this compound exhibits antiviral activity against certain viruses, potentially through the inhibition of viral replication mechanisms.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as cyclooxygenase (COX), which plays a significant role in inflammation and pain pathways.
Case Studies
- Antitumor Efficacy :
- Antiviral Activity :
- Enzyme Inhibition :
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
